4-Bromo-1-ethyl-1H-1,2,3-triazole
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Overview
Description
4-Bromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the first position of the triazole ring. The molecular formula of this compound is C4H6BrN3, and it has a molecular weight of 176.01 g/mol
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase-ii .
Mode of Action
Triazole compounds are known to interact with their targets, often enzymes, by binding to the active site and inhibiting the enzyme’s function . The presence of the bromo and ethyl groups may influence the compound’s binding affinity and selectivity for its target.
Biochemical Pathways
Given that triazole compounds can inhibit enzymes like carbonic anhydrase-ii , they may impact biochemical pathways involving this enzyme, such as the regulation of pH and fluid balance in the body.
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . As such, the fact that 4-Bromo-1-ethyl-1H-1,2,3-triazole is soluble in organic solvents could potentially influence its absorption and distribution in the body.
Result of Action
The inhibition of enzymes like carbonic anhydrase-ii by triazole compounds can lead to changes in ph regulation and fluid balance within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could influence the compound’s efficacy.
Preparation Methods
The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Another method involves the use of a Mitsunobu reaction, where an ethyl lactate derivative is reacted with a brominated phenol to form the desired triazole compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include copper catalysts for click chemistry, palladium catalysts for coupling reactions, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-ethyl-1H-1,2,3-triazole has several scientific research applications:
Pharmaceuticals: This compound is used as a building block in the synthesis of various pharmaceutical agents, including enzyme inhibitors and antimicrobial agents.
Agrochemicals: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Comparison with Similar Compounds
4-Bromo-1-ethyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Ethyl-1H-1,2,3-triazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group, leading to different applications and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-1-ethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-4(5)6-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHFRKPPWAXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393532-87-0 |
Source
|
Record name | 4-bromo-1-ethyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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